2,3-Diamino-5-chloro-4-fluorobenzoic acid
Description
2,3-Diamino-5-chloro-4-fluorobenzoic acid is a multifunctional benzoic acid derivative characterized by amino groups at positions 2 and 3, a chlorine atom at position 5, and a fluorine atom at position 3.
Properties
Molecular Formula |
C7H6ClFN2O2 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2,3-diamino-5-chloro-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H6ClFN2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,10-11H2,(H,12,13) |
InChI Key |
AHXYNQIWGNBSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5-chloro-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by nitration and subsequent reduction to introduce the amino groups . The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the halogenation and nitration steps.
Industrial Production Methods
Industrial production of 2,3-Diamino-5-chloro-4-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different amine derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and complex aromatic compounds .
Scientific Research Applications
2,3-Diamino-5-chloro-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diamino-5-chloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives
Biological Activity
2,3-Diamino-5-chloro-4-fluorobenzoic acid (DCFA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DCFA, including its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, relevant data tables and case studies are included to support the findings.
Antimicrobial Activity
Research indicates that DCFA exhibits notable antimicrobial properties against various pathogens. A study conducted on a series of chloro- and fluoro-substituted benzoic acids demonstrated that DCFA has effective activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of DCFA
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The results indicate that DCFA has a lower MIC against Staphylococcus aureus compared to other compounds tested, suggesting its potential as an antimicrobial agent in clinical applications .
Anticancer Activity
DCFA has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells.
Table 2: Anticancer Activity of DCFA
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| MDA-MB-231 | 5.0 | 20 |
| HT-29 | 8.0 | 15 |
| Non-cancer MCF10A | >100 | - |
The selectivity index indicates a significant difference in toxicity between cancerous and non-cancerous cells, highlighting the compound's potential for targeted cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, DCFA has demonstrated anti-inflammatory properties. A study assessing the compound's effect on inflammatory markers showed that it significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Study: In Vivo Anti-inflammatory Effects
In an in vivo model using mice with induced inflammation, administration of DCFA resulted in:
- Reduction of paw edema by approximately 50% after 24 hours.
- Decreased histopathological changes in tissue samples compared to untreated controls.
These findings suggest that DCFA may serve as a potential therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
